2-amino-3,5-dichlorobenzene-1-thiol
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Overview
Description
2-amino-3,5-dichlorobenzene-1-thiol is an organic compound with the molecular formula C6H5Cl2NS. It is characterized by the presence of amino, dichloro, and thiol functional groups attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,5-dichlorobenzene-1-thiol typically involves the chlorination of 2-amino-1-thiophenol followed by purification processes. One common method includes:
Chlorination: 2-amino-1-thiophenol is reacted with chlorine gas under controlled conditions to introduce chlorine atoms at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-3,5-dichlorobenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove chlorine atoms or modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dechlorinated derivatives, modified amino compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-3,5-dichlorobenzene-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3,5-dichlorobenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino and dichloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,6-dichlorobenzene-1-thiol
- 2-amino-3,5-dibromobenzene-1-thiol
- 2-amino-3,5-difluorobenzene-1-thiol
Uniqueness
2-amino-3,5-dichlorobenzene-1-thiol is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs .
Properties
CAS No. |
152874-01-6 |
---|---|
Molecular Formula |
C6H5Cl2NS |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.